2-(4-Bromo-3-chlorophenoxy)ethan-1-amine
Overview
Description
2-(4-Bromo-3-chlorophenoxy)ethan-1-amine is an organic compound characterized by a bromine and chlorine atom on a benzene ring, which is further connected to an ethan-1-amine group through an oxygen atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The starting material, phenol, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 4th and 3rd positions, respectively.
Ethan-1-amine Attachment: The resulting 4-bromo-3-chlorophenol is then reacted with ethan-1-amine in the presence of a coupling agent to form the final product.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Primary, secondary, and tertiary amines.
Substitution Products: Halogenated and alkylated derivatives.
Scientific Research Applications
2-(4-Bromo-3-chlorophenoxy)ethan-1-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(4-Bromo-3-chlorophenoxy)ethan-1-amine exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, pain, and other physiological processes.
Comparison with Similar Compounds
2-(4-Bromo-2-chlorophenoxy)ethan-1-amine: Similar structure but different positioning of halogens.
2-(4-Bromo-3-chlorophenoxy)propan-1-amine: Similar but with a propyl group instead of ethyl.
Uniqueness: 2-(4-Bromo-3-chlorophenoxy)ethan-1-amine is unique due to its specific arrangement of halogens and the ethan-1-amine group, which influences its reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
2-(4-bromo-3-chlorophenoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5H,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJPUUGMMDQAPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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